N-(2-Amino-6-chlorophenyl)-N-phenylacetamide N-(2-Amino-6-chlorophenyl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 84803-51-0
VCID: VC17005024
InChI: InChI=1S/C14H13ClN2O/c1-10(18)17(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,16H2,1H3
SMILES:
Molecular Formula: C14H13ClN2O
Molecular Weight: 260.72 g/mol

N-(2-Amino-6-chlorophenyl)-N-phenylacetamide

CAS No.: 84803-51-0

Cat. No.: VC17005024

Molecular Formula: C14H13ClN2O

Molecular Weight: 260.72 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-6-chlorophenyl)-N-phenylacetamide - 84803-51-0

Specification

CAS No. 84803-51-0
Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
IUPAC Name N-(2-amino-6-chlorophenyl)-N-phenylacetamide
Standard InChI InChI=1S/C14H13ClN2O/c1-10(18)17(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,16H2,1H3
Standard InChI Key LGXWAYKZEYBMGW-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)N

Introduction

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide typically involves sequential functionalization of aniline precursors. A representative pathway, adapted from methodologies for analogous compounds, proceeds as follows :

  • Protection of Aromatic Amines: Starting with 2-chloro-6-nitroaniline, the amine group is protected using tert-butoxycarbonyl (BOC) anhydride (BOC2O\text{BOC}_2\text{O}) in the presence of 4-dimethylaminopyridine (DMAP) to prevent undesired side reactions during subsequent steps.

  • Amide Bond Formation: The protected amine reacts with chloroacetyl chloride in a benzene medium under reflux conditions to yield N-chloroacetyl intermediates. This step is critical for introducing the acetamide moiety .

  • Deprotection and Functionalization: Acidic or basic hydrolysis removes the BOC group, regenerating the free amine. Subsequent condensation with α-bromophenylethanones in dichloromethane (DCM) facilitates the formation of the thiazole ring, a common pharmacophore in antimicrobial agents .

Analytical Validation

Reaction progress and purity are monitored via high-performance liquid chromatography (HPLC). A validated method using a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile-water-phosphoric acid (65:35:0.1% v/v) achieves baseline separation of the target compound from synthetic impurities . Mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; 1H^1\text{H} and 13C^{13}\text{C}) confirm structural integrity, with characteristic signals for the aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .

Pharmacological Applications

Antiretroviral Activity

N-(2-Amino-6-chlorophenyl)-N-phenylacetamide derivatives exhibit promising inhibition of HIV-1 reverse transcriptase (RT), a key enzyme in viral replication. In a 2014 study, analogs such as 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide demonstrated IC50_{50} values comparable to first-line NNRTIs like efavirenz . Docking studies reveal that the chloro and phenyl groups enhance binding affinity to the RT hydrophobic pocket, displacing catalytic magnesium ions .

Antimicrobial and Nematicidal Effects

Structural modifications, particularly the incorporation of thiazole rings, augment bioactivity against plant pathogens. For example, derivatives showed minimum inhibitory concentrations (MICs) of 12.5 µg/mL against Xanthomonas oryzae (Xoo), a rice blight pathogen . The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by electron microscopy . Additionally, nematicidal activity against Meloidogyne incognita (LC50_{50} = 8.2 µg/mL) suggests potential agrochemical applications .

Analytical and Regulatory Considerations

Quality Control

HPLC remains the gold standard for purity assessment. The Newcrom R1 column’s low silanol activity minimizes peak tailing, ensuring accurate quantification even at trace levels (LOQ = 0.1 µg/mL) . For mass spectrometry compatibility, phosphoric acid in the mobile phase is substituted with 0.1% formic acid, enhancing ionization efficiency .

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